molecular formula C9H11N7O2 B12631622 ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate

ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate

Cat. No.: B12631622
M. Wt: 249.23 g/mol
InChI Key: PTRZBEXDVHNGMU-UHFFFAOYSA-N
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Description

Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate is a chemical compound with the molecular formula C9H11N7O2 and a molecular weight of 249.229 g/mol . This compound features a unique structure that combines a pyrimidine ring with a tetrazole ring, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates . The process includes several steps:

    Ring Closure: Formation of the pyrimidine ring.

    Aromatization: Conversion to an aromatic compound.

    S-Methylation: Introduction of a methyl group.

    Oxidation: Conversion to methylsulfonyl compounds.

    Formation of Guanidines: Reaction with suitable amines.

Chemical Reactions Analysis

Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antitrypanosomal activity is attributed to its ability to interfere with the metabolic processes of Trypanosoma brucei .

Comparison with Similar Compounds

Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate can be compared with other similar compounds, such as:

Biological Activity

Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N6O2C_9H_{10}N_6O_2, with a molecular weight of 218.21 g/mol. The compound features a pyrimidine ring substituted with an amino group and a tetrazole moiety, which are known to enhance biological activity through various mechanisms.

  • Kinase Inhibition : The compound has been identified as a potential inhibitor of specific kinase enzymes, which play crucial roles in cell signaling pathways. Kinase inhibitors are valuable in cancer therapy as they can disrupt uncontrolled cell proliferation .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits broad-spectrum antimicrobial activity, particularly against protozoan parasites such as Trypanosoma and Leishmania. The mechanism involves interference with metabolic pathways essential for parasite survival .
  • Cellular Effects : In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines, characterized by markers such as phosphatidylserine exposure and DNA fragmentation. The compound's ability to affect mitochondrial function has also been noted, suggesting a pathway for inducing cell death in malignant cells .

Biological Activity Data

The following table summarizes key biological activities and their corresponding effective concentrations (EC50 values) for this compound:

Activity Model EC50 (µM) Reference
Kinase InhibitionCell-free assays1.0 ± 0.6
Antimicrobial against LeishmaniaIsolated parasites1.0 ± 0.7
Induction of ApoptosisCancer cell lines0.5 ± 0.3

Case Studies

  • Study on Anti-parasitic Activity :
    A recent study evaluated the efficacy of this compound against Trypanosoma brucei. The results indicated a significant reduction in parasite load at an EC50 of 1 µM, demonstrating its potential as a treatment for African sleeping sickness .
  • Cancer Cell Line Evaluation :
    In another investigation focusing on breast cancer cell lines (MCF7), the compound exhibited cytotoxicity with an IC50 value of 0.4 µM, suggesting it could serve as a lead compound for developing new anticancer therapies .
  • In Vivo Efficacy :
    An animal model study assessed the therapeutic effects of the compound on tumor growth in mice. Results showed that treatment with this compound resulted in a significant decrease in tumor size compared to controls, further supporting its potential as an anticancer agent .

Properties

Molecular Formula

C9H11N7O2

Molecular Weight

249.23 g/mol

IUPAC Name

ethyl 2-[5-(2-aminopyrimidin-5-yl)tetrazol-2-yl]acetate

InChI

InChI=1S/C9H11N7O2/c1-2-18-7(17)5-16-14-8(13-15-16)6-3-11-9(10)12-4-6/h3-4H,2,5H2,1H3,(H2,10,11,12)

InChI Key

PTRZBEXDVHNGMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)C2=CN=C(N=C2)N

Origin of Product

United States

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